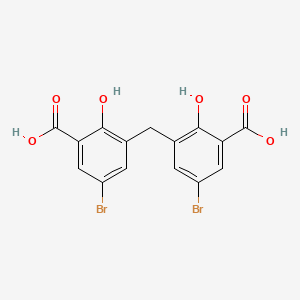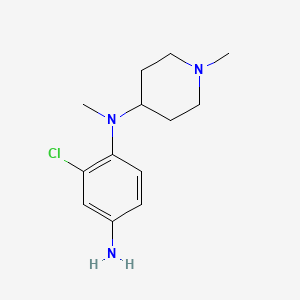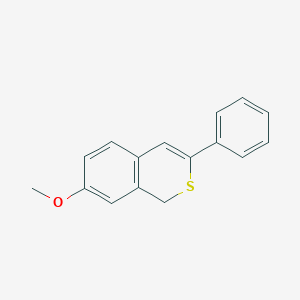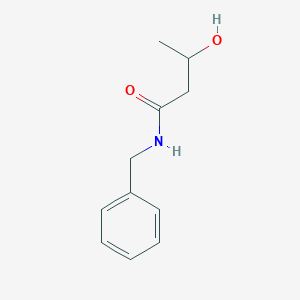![molecular formula C34H36N4 B13994732 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine CAS No. 38556-77-3](/img/structure/B13994732.png)
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is a complex organic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound, with its bis(4-methylphenyl) substituents, makes it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines . Another approach involves the diamination of olefins, which can be catalyzed by various metal catalysts . The intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also notable methods .
Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance efficiency and sustainability. Metal catalysis and organocatalysis are frequently used to facilitate the reactions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield imidazolidinone derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations . In biology and medicine, it has been studied for its potential as an anticancer agent and anticoagulant . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- involves its interaction with specific molecular targets. For example, it can inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a potent pharmacological agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share structural similarities but differ in their substituents and specific biological activities.
Uniqueness: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is unique due to its bis(4-methylphenyl) substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
38556-77-3 |
|---|---|
Molekularformel |
C34H36N4 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C34H36N4/c1-25-5-13-29(14-6-25)35-21-22-36(30-15-7-26(2)8-16-30)33(35)34-37(31-17-9-27(3)10-18-31)23-24-38(34)32-19-11-28(4)12-20-32/h5-20H,21-24H2,1-4H3 |
InChI-Schlüssel |
PHEJENSGDCUUBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(C2=C3N(CCN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)

![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)



![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)


